A Comprehensive Technical Guide to Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride: Properties, Synthesis, and Application
A Comprehensive Technical Guide to Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a stereocenter at the alpha-carbon, makes it a valuable building block for enantiomerically pure drugs.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, chiral resolution, and analytical characterization of its racemic and enantiomeric forms, with a particular focus on the (S)-enantiomer's role in the synthesis of a critical intermediate for clopidogrel-related compounds.[3][4]
Physicochemical and Stereochemical Properties
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[5] The core structure consists of a 2-chlorophenyl group and an amino group attached to a chiral alpha-carbon, which is also bonded to a methyl ester group.[1]
The presence of the chiral center gives rise to two enantiomers, (S) and (R), which possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The stereochemical configuration is a critical determinant of the biological activity of the final pharmaceutical product.[1]
| Property | Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride |
| CAS Number | 141109-17-3[5] | 213018-92-9[1] | 212838-70-5[6] |
| Molecular Formula | C₉H₁₁Cl₂NO₂[5] | C₉H₁₁Cl₂NO₂[1] | C₉H₁₁Cl₂NO₂[6] |
| Molecular Weight | 236.09 g/mol [5] | 236.09 g/mol [1] | 236.09 g/mol [6] |
| Appearance | White to Off-White Solid | White to Off-White Solid | White to Off-White Solid |
| Optical Rotation | Not applicable | [α]²⁵D = +58.5° (c = 1, methanol)[1] | Not specified |
Synthesis and Chiral Resolution: A Strategic Approach
The industrial production of the desired (S)-enantiomer of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves a strategic workflow that includes the synthesis of the racemic mixture, followed by chiral resolution, and racemization of the unwanted (R)-enantiomer for recycling. This approach is often more economically viable than a direct asymmetric synthesis.
Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
A common method for synthesizing the racemic compound involves the esterification of ortho-chlorophenylglycine.[7]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend ortho-chlorophenylglycine in methanol.
-
Esterification: Under controlled temperature, introduce thionyl chloride dropwise to the suspension. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, driving the esterification of the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically concentrated to remove excess methanol and thionyl chloride. The resulting crude product, racemic Methyl 2-amino-2-(2-chlorophenyl)acetate, can be purified by crystallization.[7]
Caption: Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate.
Chiral Resolution of the Racemic Mixture
The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used industrial method is diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[7]
Experimental Protocol:
-
Salt Formation: Dissolve the racemic Methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable solvent (e.g., a mixture of acetonitrile and methyl ethyl ketone). Add a solution of L-(+)-tartaric acid.
-
Diastereomer Crystallization: The (S)-enantiomer forms a less soluble diastereomeric salt with L-(+)-tartaric acid, which preferentially crystallizes out of the solution. The (R)-enantiomer remains in the mother liquor.
-
Isolation: Isolate the crystalline (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate by filtration.
-
Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free (S)-amino ester.[3]
-
Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to yield the desired (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
Caption: Chiral resolution via diastereomeric salt formation.
Racemization of the (R)-Enantiomer
To improve the overall process economy, the unwanted (R)-enantiomer from the mother liquor is often racemized and recycled back into the resolution step.
Experimental Protocol:
-
Isolation: Isolate the (R)-enantiomer from the mother liquor.
-
Racemization: The racemization can be achieved by heating the (R)-enantiomer in the presence of an acid or a base. For instance, heating in acetic acid with a catalytic amount of an aldehyde can facilitate racemization.
-
Recycling: The resulting racemic mixture can be reintroduced into the chiral resolution process.
Application in the Synthesis of a Clopidogrel Intermediate
The enantiomerically pure (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a crucial starting material for the synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, which is a known intermediate and impurity in the synthesis of the antiplatelet drug clopidogrel.[3][4]
Synthesis Pathway:
The synthesis involves a nucleophilic substitution reaction between the (S)-amino ester and a derivative of 2-(thiophen-2-yl)ethanol.
Experimental Protocol:
-
Liberation of the Free Base: The (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is first treated with a base, such as sodium carbonate, to obtain the free (S)-amino ester.[3]
-
Nucleophilic Substitution: The free amino group of the (S)-ester then acts as a nucleophile, attacking an electrophilic derivative of 2-(thiophen-2-yl)ethanol, such as 2-(thiophen-2-yl)ethyl p-toluenesulfonate. This reaction is typically carried out in a suitable solvent like succinonitrile at an elevated temperature (e.g., 60-75°C).[3]
-
Product Isolation and Purification: After the reaction is complete, the product is isolated and purified. This may involve extraction and crystallization to obtain the desired (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate.
-
Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and handling.
Caption: Synthesis of a key clopidogrel intermediate.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals in the ¹H NMR spectrum would include those for the methyl ester protons, the alpha-proton, and the aromatic protons of the chlorophenyl ring.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. For amino acids, GC-MS often requires derivatization to increase volatility.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity and is crucial for determining the enantiomeric excess. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating and quantifying the (S) and (R) enantiomers.[8] The choice of CSP and mobile phase is critical for achieving good resolution.
Safety and Handling
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5]
Recommended Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a fundamentally important chiral building block in pharmaceutical synthesis. A thorough understanding of its properties, along with robust and efficient methods for its synthesis, chiral resolution, and analysis, are paramount for the successful development of enantiomerically pure active pharmaceutical ingredients. The strategic workflow of racemic synthesis followed by resolution and racemization of the undesired enantiomer represents a well-established and economically sound approach for its industrial-scale production.
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